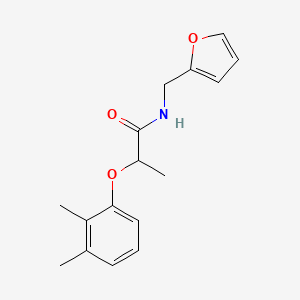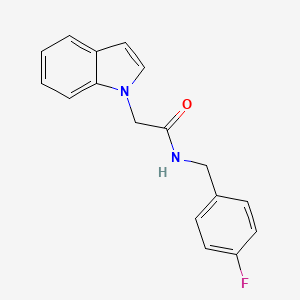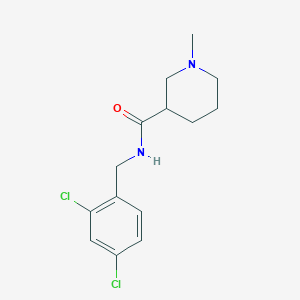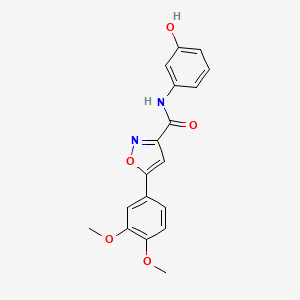
N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves complex organic synthesis routes that have been explored for related quinoline derivatives. For example, synthetic routes to quinoline derivatives have been developed, showcasing novel syntheses of related compounds, which may provide insights into the synthesis of the compound of interest (Atkins et al., 1997). Furthermore, the synthesis and characterization of new quinoxaline 1,4-di-N-oxide derivatives, including compounds with similar structural motifs, highlight the potential methodologies that could be adapted for the synthesis of N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide (Soliman, 2013).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives, such as those studied by Shishkina et al. (2018), reveals insights into the polymorphic modifications and crystal packing, which are crucial for understanding the physicochemical behavior of N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. These modifications can affect the compound's solubility, stability, and reactivity (Shishkina et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives are complex and varied, depending on the functional groups attached to the core structure. For example, facilitated intramolecular conjugate addition reactions have been studied in similar compounds, which could provide insights into the reactivity of N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide under different conditions (Wolfe et al., 1992).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal form, are essential for their application in various fields. The polymorphic modifications and crystal packing analyses provide crucial information on these aspects, as demonstrated by studies on related compounds (Shishkina et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific chemical reactions, is crucial for the application and handling of N-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. Studies on related compounds, such as the facilitated intramolecular conjugate addition and the synthesis of novel derivatives, offer valuable insights into these aspects (Wolfe et al., 1992); (Atkins et al., 1997).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-11-7-5-10(6-8-11)18-16(21)13-9-12-14(19-17(13)22)3-2-4-15(12)20/h5-9H,2-4H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIYKHBLIIIFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4511559.png)

![2-(2,4-dichlorophenoxy)-N-[(3-methyl-5-isoxazolyl)methyl]acetamide](/img/structure/B4511579.png)
![4-(4-chlorophenyl)-1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-4-piperidinol](/img/structure/B4511584.png)

![N-[(2-methoxypyrimidin-5-yl)methyl]-N',N'-dimethyl-N-[(5-methyl-2-thienyl)methyl]ethane-1,2-diamine](/img/structure/B4511588.png)
![N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511591.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4511601.png)

![4-[4-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4511623.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4511626.png)
![N-(1-methyl-3-phenylpropyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4511634.png)
